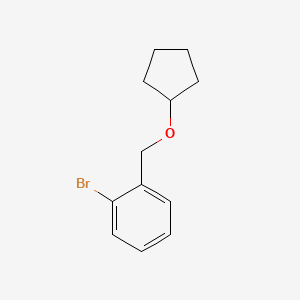

2-Bromobenzyl cyclopentyl ether

Vue d'ensemble

Description

2-Bromobenzyl cyclopentyl ether is a useful research compound. Its molecular formula is C12H15BrO and its molecular weight is 255.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 2-Bromobenzyl cyclopentyl ether is the benzylic position of the compound . The benzylic position is a carbon atom that is directly attached to an aromatic ring, in this case, the benzyl group . This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

This compound interacts with its targets through a free radical reaction . In this reaction, a bromine atom is lost, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH). The resulting compound then reacts with N-bromosuccinimide (NBS) to form this compound .

Biochemical Pathways

The biochemical pathway affected by this compound involves the free radical bromination, nucleophilic substitution, and oxidation . These reactions occur at the benzylic position, which is resonance stabilized . The downstream effects of these reactions include the formation of new compounds through the substitution and oxidation reactions .

Pharmacokinetics

The compound’s reactivity at the benzylic position suggests that it may be readily metabolized . The impact of these properties on the bioavailability of this compound is currently unknown.

Result of Action

The molecular and cellular effects of this compound’s action are the formation of new compounds through free radical reactions . These reactions occur at the benzylic position, leading to the formation of succinimide and the brominated compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of the free radical reactions at the benzylic position can be influenced by the presence of other reactive species in the environment . Additionally, the stability of the compound may be affected by factors such as temperature and pH .

Activité Biologique

2-Bromobenzyl cyclopentyl ether is an organic compound featuring a bromine atom attached to a benzyl group, which is linked to a cyclopentyl ether moiety. This compound falls under the category of ethers, characterized by their relatively low reactivity and potential applications in various fields, including medicinal chemistry.

Despite its structural significance, the biological activity of this compound has not been extensively documented in literature. However, compounds with similar structures often exhibit noteworthy pharmacological properties, particularly brominated compounds that may show antimicrobial and antifungal activities due to their ability to interact with biological membranes and enzymes.

Molecular Structure

- Molecular Formula : C12H13BrO

- Structure : Contains a bromobenzyl group and a cyclopentyl ether.

Reactivity

The chemical reactivity of this compound can be analyzed through several key reactions:

- Electrophilic Reactions : The presence of the bromine atom suggests potential electrophilic behavior, which could allow for interactions with nucleophiles in biological systems.

- Solvent Properties : As an ether, it may serve as a solvent for various chemical reactions, influencing the solubility and stability of reactants.

Antimicrobial Potential

Brominated compounds have been documented to exhibit antimicrobial properties. While specific studies on this compound are lacking, related compounds have shown:

- Mechanism of Action : Interaction with cell membranes leading to increased permeability or disruption of membrane integrity.

- Case Studies : Similar brominated ethers have demonstrated efficacy against various bacterial strains.

Pharmacological Properties

The potential pharmacological properties can be inferred from structurally related compounds:

- Antifungal Activity : Some brominated ethers have shown effectiveness against fungal pathogens.

- Cytotoxicity : Preliminary studies indicate that structurally similar compounds may possess cytotoxic effects on cancer cell lines.

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains bromine; potential biological activity | Unknown |

| Bromobenzyl Alcohol | Exhibits antimicrobial properties | Effective against bacteria |

| 2-Chlorobenzyl Cyclopentyl Ether | Contains chlorine; similar structure | Different reactivity profile |

Synthesis Methods

Various synthesis methods are available for producing this compound. These include:

- Bromination of Benzyl Alcohol : A common method involving the reaction of benzyl alcohol with bromine.

- Ethers Formation : The reaction between cyclopentanol and the brominated benzene derivative.

Applications De Recherche Scientifique

Scientific Research Applications

1. Solvent in Organic Reactions

2-Bromobenzyl cyclopentyl ether is recognized for its stability and low reactivity, making it a suitable solvent in various organic reactions. Its ability to dissolve a wide range of organic compounds allows for enhanced reaction efficiency and product yield.

2. Biological Activity

While specific biological activities of this compound remain underexplored, similar brominated compounds have demonstrated antimicrobial and antifungal properties. This suggests potential applications in pharmaceuticals and biochemistry, particularly in drug development targeting microbial infections.

3. Synthesis of Complex Organic Molecules

The compound serves as an intermediate in synthesizing more complex organic molecules. Its structure allows for various functional group modifications, facilitating the development of new chemical entities with desired properties .

Case Studies

-

Antimicrobial Activity Exploration

Research indicates that brominated compounds often exhibit antimicrobial properties through membrane disruption and enzyme inhibition. Future studies could focus on evaluating the specific mechanisms of action for this compound against various pathogens. -

Drug Development

The compound's structural characteristics make it a candidate for further modifications aimed at enhancing biological activity. Investigating its interaction with biological targets could lead to the development of new therapeutic agents . -

Photoredox Catalysis

Recent studies have shown that compounds similar in structure can be used in photoredox catalysis, providing pathways for synthesizing amides from alcohols. This method highlights the versatility of such compounds in modern organic synthesis .

Propriétés

IUPAC Name |

1-bromo-2-(cyclopentyloxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c13-12-8-4-1-5-10(12)9-14-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVSZADWECRLDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OCC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.